4-Dimethylallylglycinol

描述

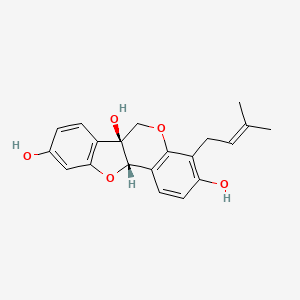

4-Dimethylallylglycinol is a prenylated pterocarpan derivative synthesized via enzymatic catalysis in soybeans (Glycine max). It serves as a critical precursor in the biosynthesis of glyceollins, a class of phytoalexins that mediate plant defense against pathogens . The compound is produced by the enzyme glycinol 4-dimethylallyltransferase (G4DT), which transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the C-4 position of (6aS,11aS)-glycinol (Figure 1) . Structural confirmation of this compound was achieved through nuclear magnetic resonance (NMR) spectroscopy, with key shifts observed at C-4 (δ 103.8 to δ 116.6) and H-4 (disappearance of δ 6.32 signal) .

属性

CAS 编号 |

77979-21-6 |

|---|---|

分子式 |

C20H20O5 |

分子量 |

340.4 g/mol |

IUPAC 名称 |

(6aS,11aS)-4-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-5-13-16(22)8-6-14-18(13)24-10-20(23)15-7-4-12(21)9-17(15)25-19(14)20/h3-4,6-9,19,21-23H,5,10H2,1-2H3/t19-,20+/m0/s1 |

InChI 键 |

NLHMQOCIFRDSNU-VQTJNVASSA-N |

SMILES |

CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C |

手性 SMILES |

CC(=CCC1=C(C=CC2=C1OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)O)C |

规范 SMILES |

CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C |

产品来源 |

United States |

相似化合物的比较

Positional Isomerism: C-4 vs. C-2 Prenylation

The primary structural analogs of 4-dimethylallylglycinol are positional isomers differing in the site of prenylation. For example, 2-dimethylallylglycinol is formed via the enzyme GmG2DT, which transfers the dimethylallyl group to the C-2 position of glycinol . This positional variation significantly alters downstream metabolic pathways and biological functions (Table 1).

Table 1: Comparison of Prenylated Glycinol Derivatives

Enzymatic Specificity and Metabolic Pathways

The enzymes GmG4DT and GmG2DT exhibit strict regioselectivity. GmG4DT activity requires Mg²⁺ as a cofactor and is functional only in yeast microsomes when the N-terminal transit peptide of PT2 is truncated . In contrast, GmG2DT activity remains underexplored but is inferred to follow similar mechanistic principles . The inability of full-length PT2 to produce active enzyme in yeast suggests host-specific folding requirements for catalytic efficiency .

Analytical Differentiation

Distinguishing between 4- and 2-dimethylallylglycinol derivatives relies on advanced analytical techniques:

- NMR Spectroscopy: Disappearance of H-4 signals (δ 6.32) and C-4 chemical shifts confirm C-4 prenylation in this compound .

- HPLC/UPLC-MS/MS : Used to isolate and quantify reaction products, ensuring high specificity even in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。